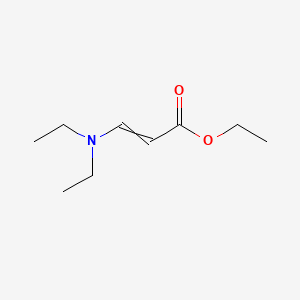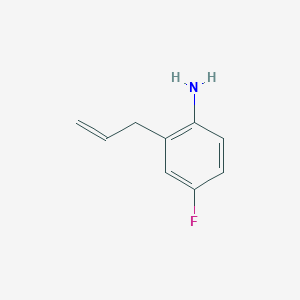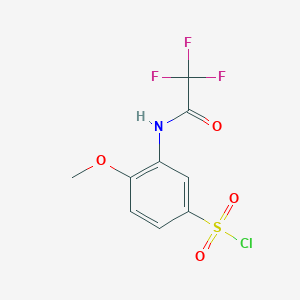
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClF3NO4S and a molecular weight of 317.67 g/mol . This compound is known for its high purity and versatility, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate salts.
Hydrolysis Product: The primary product of hydrolysis is the corresponding sulfonic acid.
科学的研究の応用
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: This compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds, which are important in medicinal chemistry .
類似化合物との比較
Similar Compounds
4-Fluoro-3-methoxy-benzenesulfonyl chloride: Similar in structure but with a fluorine atom instead of the trifluoroacetamido group.
4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Contains a trifluoromethyl group instead of the trifluoroacetamido group.
Uniqueness
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .
特性
分子式 |
C9H7ClF3NO4S |
|---|---|
分子量 |
317.67 g/mol |
IUPAC名 |
4-methoxy-3-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-18-7-3-2-5(19(10,16)17)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChIキー |
DFEBXVWRJFRKNR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
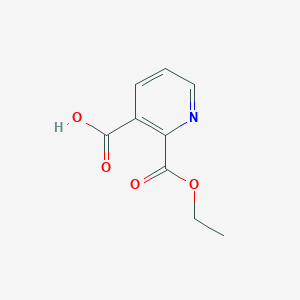
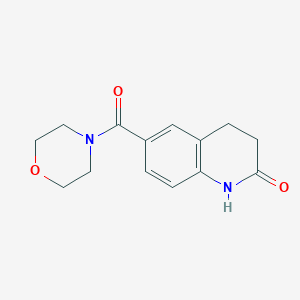
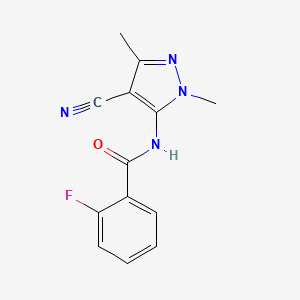
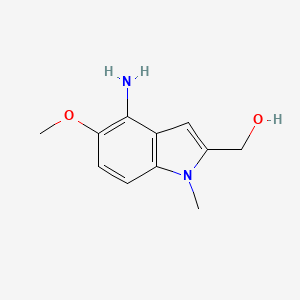
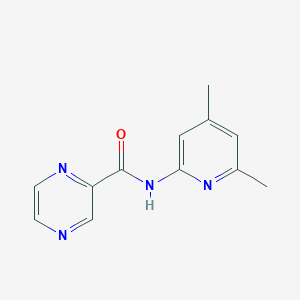
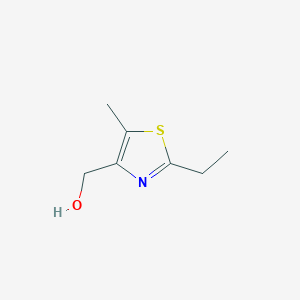
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B8778601.png)
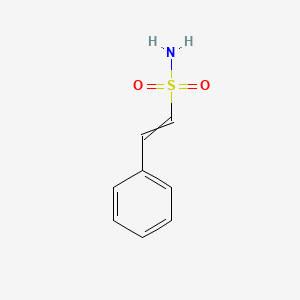
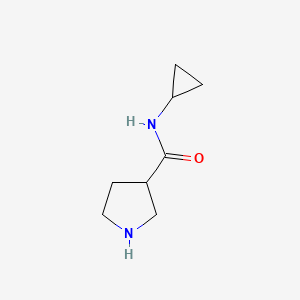
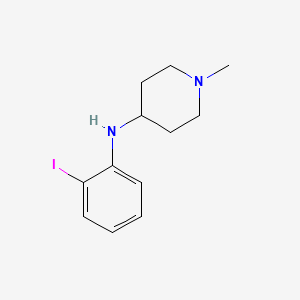
![1-[(2,5-Dichlorophenyl)methyl]piperazine](/img/structure/B8778647.png)
